molecular formula C25H20ClN3O3 B5243957 4-(4-Chlorophenyl)-N-(4-nitrophenyl)-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline-8-carboxamide

4-(4-Chlorophenyl)-N-(4-nitrophenyl)-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline-8-carboxamide

Cat. No.: B5243957
M. Wt: 445.9 g/mol
InChI Key: XKVSHNLQIOZNHH-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-N-(4-nitrophenyl)-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline-8-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-N-(4-nitrophenyl)-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline-8-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic conditions.

    Introduction of Substituents: The 4-chlorophenyl and 4-nitrophenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and polar aprotic solvents.

    Formation of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, typically using carboxylic acid derivatives and amines in the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-N-(4-nitrophenyl)-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings, especially at the positions ortho and para to the substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to the formation of amines.

Scientific Research Applications

4-(4-Chlorophenyl)-N-(4-nitrophenyl)-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline-8-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a DNA intercalator and its effects on cellular processes.

    Medicine: Explored for its anticancer properties and its ability to inhibit specific enzymes.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-N-(4-nitrophenyl)-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline-8-carboxamide involves its interaction with molecular targets such as DNA and specific enzymes. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenyl 4-Chloro-2-Nitrophenyl Ether
  • 4-Quinolone Derivatives
  • 2,4-Dichloro-6-(quinoline-8-ylimino)methyl)phenol

Uniqueness

4-(4-Chlorophenyl)-N-(4-nitrophenyl)-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline-8-carboxamide is unique due to its specific substitution pattern and the presence of both chlorophenyl and nitrophenyl groups. This unique structure contributes to its distinct chemical reactivity and biological activity, setting it apart from other quinoline derivatives.

Properties

IUPAC Name

4-(4-chlorophenyl)-N-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O3/c26-17-7-4-15(5-8-17)24-21-3-1-2-20(21)22-14-16(6-13-23(22)28-24)25(30)27-18-9-11-19(12-10-18)29(31)32/h1-2,4-14,20-21,24,28H,3H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVSHNLQIOZNHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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